molecular formula C17H24N2O4 B2858537 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid CAS No. 1700594-26-8

1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Cat. No.: B2858537
CAS No.: 1700594-26-8
M. Wt: 320.389
InChI Key: AEDJEFJECUTYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.389. The purity is usually 95%.
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Biological Activity

1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid, also known by its CAS number 1700594-26-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant biological studies.

  • Molecular Formula : C17H24N2O4
  • Molecular Weight : 320.38 g/mol
  • Structure : The compound features a piperidine ring substituted with a pyridine and a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. It is hypothesized to act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and inflammation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown:

  • Inhibitory effects on cell proliferation : An IC50 value of around 0.126 μM was reported for similar pyridine derivatives against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity against tumor cells while sparing normal cells .
  • Mechanisms of action : These compounds may induce apoptosis and inhibit cell cycle progression, particularly at the G2/M phase, which is crucial for cancer therapy .

Safety and Toxicity

Toxicological evaluations are critical for understanding the safety profile of new compounds. Although specific acute toxicity data for this compound are not available, related studies have shown no significant toxicity at high doses (up to 2000 mg/kg) in animal models .

Research Findings and Case Studies

StudyFindings
Study ADemonstrated significant inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .
Study BShowed favorable pharmacokinetic profiles with sufficient oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg) .
Study CInvestigated the structure-activity relationship, revealing that modifications on the piperidine ring could enhance selectivity towards cancerous cells .

Case Study: In Vivo Efficacy

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in reduced lung metastasis compared to controls, indicating potential therapeutic benefits in metastatic cancer scenarios .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-7-17(8-11-19,14(20)21)12-13-6-4-5-9-18-13/h4-6,9H,7-8,10-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDJEFJECUTYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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